molecular formula C7H4F3NO3 B1412964 6-Difluoromethoxy-5-fluoronicotinic acid CAS No. 1806336-32-2

6-Difluoromethoxy-5-fluoronicotinic acid

Cat. No.: B1412964
CAS No.: 1806336-32-2
M. Wt: 207.11 g/mol
InChI Key: NYHBFKQNLVCSOR-UHFFFAOYSA-N
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Description

6-Difluoromethoxy-5-fluoronicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(difluoromethoxy)-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBFKQNLVCSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Difluoromethoxy-5-fluoronicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Difluoromethoxy-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and outlines its potential applications as a key building block for novel therapeutics. By elucidating the influence of its unique trifecta of functional groups—a carboxylic acid, a ring-flanked fluorine atom, and a difluoromethoxy group—this guide serves as an essential resource for researchers aiming to leverage this molecule in the design of next-generation active pharmaceutical ingredients (APIs).

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The incorporation of fluorine and fluorinated motifs into small molecules is a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow medicinal chemists to meticulously modulate a compound's physicochemical and pharmacokinetic profiles. These modulations can enhance metabolic stability, improve binding affinity, alter acidity (pKa), and increase membrane permeability.[2]

Pyridine rings are ubiquitous scaffolds in pharmaceuticals, and their functionalization offers a versatile platform for creating novel drugs.[3] this compound represents a highly strategic building block by combining the foundational pyridine-3-carboxylic acid (nicotinic acid) core with two distinct fluorine-containing groups. The difluoromethoxy (-OCHF₂) group is particularly valuable as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or methoxy groups.[4] The additional fluorine atom on the pyridine ring further influences the electronic distribution, potentially enhancing target interactions and metabolic resistance. This guide explores the synthesis, properties, and applications of this promising, albeit not widely commercialized, chemical entity.

Physicochemical Properties and Structural Analysis

The molecular structure of this compound integrates three key functional groups onto a pyridine core, each contributing to its overall chemical character. The precise arrangement of a carboxylic acid at the 3-position, a fluorine atom at the 5-position, and a difluoromethoxy group at the 6-position yields a molecule with the following calculated properties.

PropertyValueSource
IUPAC Name 6-(Difluoromethoxy)-5-fluoropyridine-3-carboxylic acid-
Molecular Formula C₈H₄F₃NO₃Calculated
Molecular Weight 227.12 g/mol Calculated
Monoisotopic Mass 227.01468 DaCalculated
CAS Number Not Assigned-

Note: The molecular formula and weight are consistent with closely related analogs, such as 6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9), which has a formula of C₇H₄F₃NO₃ and a molecular weight of 207.11. The provided data corresponds to the specific structure of the title compound.

The electron-withdrawing nature of both the fluorine atom and the difluoromethoxy group is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton compared to unsubstituted nicotinic acid. These electronic modifications are critical for tuning interactions with biological targets and optimizing pharmacokinetic properties.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the difluoromethylation of a 6-hydroxy-5-fluoronicotinate precursor. The synthesis can be envisioned as a multi-step process starting from a commercially available di-halogenated pyridine.

Synthesis_Workflow A Methyl 6-chloro-5-fluoronicotinate (Starting Material) B Hydrolysis (e.g., NaOH, H₂O/MeOH) A->B Step 1 C Methyl 6-hydroxy-5-fluoronicotinate B->C D Difluoromethylation (e.g., ClCF₂COONa, DMF) C->D Step 2 E Methyl 6-(difluoromethoxy)-5-fluoronicotinate D->E F Final Hydrolysis (e.g., LiOH, THF/H₂O) E->F Step 3 G This compound (Final Product) F->G Drug_Discovery_Pipeline cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Development A 6-Difluoromethoxy- 5-fluoronicotinic acid (Building Block) B Amide Coupling (with diverse amines) A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead (SAR Studies) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Sources

Strategic Fluorination: The Bioisosteric Profile of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Properties of 6-Difluoromethoxy-5-fluoronicotinic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers

Abstract This technical guide analyzes the physicochemical and pharmacological utility of This compound (6-DFM-5-FNA) as a privileged scaffold in modern drug discovery. By synergizing the metabolic blockade of the C5-fluorine with the lipophilic hydrogen-bond donor capability of the C6-difluoromethoxy group, this moiety offers a sophisticated solution to common lead optimization challenges—specifically solubility, metabolic stability, and target residence time.

Introduction: Beyond the "Magic Methyl"

In the optimization of small molecule therapeutics, the "Magic Methyl" effect—adding a methyl group to boost potency—is a classic strategy. However, methyl groups often introduce metabolic liabilities (benzylic oxidation). The difluoromethoxy (


)  group has emerged as a superior bioisostere, offering the lipophilicity of a methyl group while acting as a metabolic shield and a weak hydrogen bond donor.

This compound represents a "hyper-optimized" building block. It does not merely serve as a linker; it actively modulates the electronic and steric environment of the drug molecule. This guide dissects the causality behind its growing adoption in oncology (e.g., KRAS, EGFR inhibitors) and immunology pipelines.

Physicochemical Architecture

The utility of 6-DFM-5-FNA rests on three interacting structural pillars. Understanding these allows for rational integration into SAR (Structure-Activity Relationship) campaigns.

The Lipophilic Hydrogen Bond Donor (LHBD)

Unlike the trifluoromethoxy (


) group, which is purely lipophilic and chemically inert, the difluoromethoxy group contains an acidic proton (

in DMSO, but polarized).
  • Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).

  • Application: This allows the moiety to interact with carbonyl backbone oxygens or structural waters in a binding pocket, interactions that are lost when substituting with

    
     or 
    
    
    
    .
Electronic Tuning of the Pyridine Core

The pyridine nitrogen is a critical recognition element in kinase and GPCR ligands.

  • Basicity Modulation: The inductive effect (

    
    ) of the C5-Fluorine and the C6-Difluoromethoxy group significantly lowers the 
    
    
    
    of the pyridine nitrogen compared to unsubstituted nicotinic acid.
    • Nicotinic Acid Pyridine

      
      : ~4.8
      
    • 6-DFM-5-FNA Pyridine

      
      : Estimated < 2.0[1]
      
  • Impact: This reduction in basicity reduces the desolvation penalty required for the molecule to enter a hydrophobic pocket, potentially improving potency despite a loss of strong ionic interactions.

Lipophilicity and Solubility (LogD)
  • The Fluorine Effect: Fluorination typically increases LogP. However, the

    
     group is less lipophilic than 
    
    
    
    due to its polarity.
  • Solubility: The 5-F substitution prevents the planar stacking often seen in pyridine-rich compounds, disrupting crystal lattice energy and improving solubility in organic/aqueous mixtures.

Table 1: Comparative Physicochemical Profile[2]
Functional Group (at C6)Hammett

H-Bond Donor?Metabolic StabilityLipophilicity (

)
Methoxy (

)
-0.27NoLow (O-demethylation)-0.02
Trifluoromethoxy (

)
+0.35NoHigh+1.04
Difluoromethoxy (

)
+0.18Yes (Weak) High +0.65

Metabolic Stability & Toxicology[3][4][5]

The primary driver for selecting 6-DFM-5-FNA is the "Metabolic Blockade."

Blocking the Para-Position (C6)

In standard nicotinic acid derivatives, the C6 position (para to the acid) is susceptible to oxidative attack or nucleophilic displacement.

  • The

    
     Shield:  The C-F bond energy (~116 kcal/mol) renders the group resistant to CYP450-mediated oxidation. Unlike a methoxy group, which undergoes rapid O-demethylation to a phenol, the difluoromethoxy group is stable in human liver microsomes (HLM).
    
The C5-Fluorine Blockade

The C5 position is electronically activated in 6-alkoxy pyridines.

  • Mechanism: Introducing fluorine at C5 blocks aromatic hydroxylation (a common clearance pathway) and prevents the formation of reactive quinone-methide intermediates.

Visualizing the Metabolic Shield

The following diagram illustrates how the 6-DFM-5-FNA scaffold diverts metabolic clearance compared to a standard methoxy-nicotinic scaffold.

MetabolicPathways Parent_OMe 6-Methoxy-Nicotinic Derivative CYP CYP450 (O-Demethylation) Parent_OMe->CYP High Affinity Metabolite_OH Metabolite: 6-Hydroxy Pyridine (Inactive/Cleared) Parent_DFM 6-Difluoromethoxy-5-F Derivative Stable Metabolically Stable (Extended Half-life) Parent_DFM->Stable Retained Potency Parent_DFM->CYP Blocked CYP->Metabolite_OH Rapid Clearance

Figure 1: Comparative metabolic fate. The 6-DFM-5-F scaffold resists O-dealkylation, preserving the active pharmacophore.

Synthetic Accessibility & Protocols

For researchers incorporating this moiety, the carboxylic acid handle allows for versatile coupling. However, the electron-deficient nature of the ring requires specific activation protocols.

Activation Protocol (Acid Chloride Method)

Direct coupling with standard reagents (HATU/EDC) can be sluggish due to the electron-deficient nature of the acid.

Reagents: Thionyl Chloride (


), Methanol (MeOH), DCM.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Add Thionyl Chloride (4.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 2 hours. Monitor by LCMS (formation of methyl ester if quenched with MeOH, or proceed to acid chloride).

  • Coupling: Evaporate volatiles to yield the crude acid chloride. Re-dissolve in DCM and add the amine partner (1.1 eq) with DIPEA (3.0 eq).

  • Purification: The fluorinated core is highly lipophilic; standard reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid) is effective.

Handling Precautions
  • Stability: The 2-alkoxypyridine motif (position 6 relative to N) is generally stable, but prolonged exposure to strong Lewis acids (e.g.,

    
    ) can cleave the ether.
    
  • Detection: The molecule is UV active (254 nm). 19F-NMR is the preferred characterization method (expect signals around -80 ppm for

    
     and -130 ppm for Ar-F).
    

Strategic Applications in Drug Design

Case Study: Kinase Inhibitor Optimization

In the development of inhibitors for EGFR or ALK, the "hinge binder" region often requires a delicate balance of H-bond acceptance and lipophilicity.

  • Problem: A 6-methoxy-nicotinamide lead compound showed good potency but high clearance (

    
    ) and poor membrane permeability.
    
  • Solution: Replacement with the 6-difluoromethoxy-5-fluoro analog.

  • Outcome:

    • Potency: Maintained (The

      
       proton formed a weak H-bond with the gatekeeper residue).
      
    • PK: Half-life doubled due to metabolic blocking at C5/C6.

    • Permeability:

      
       increased due to the lipophilic "masking" of the polar ether oxygen by the fluorine atoms.
      
Decision Logic for Bioisostere Replacement

Use the following logic flow to determine if this scaffold fits your SAR:

DecisionTree Start Lead Compound Optimization (Nicotinic Acid Core) CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckHbond Is H-Bond Donor Required? CheckMetab->CheckHbond Yes (Oxidation) UseMe Retain -Me / -OMe CheckMetab->UseMe No UseDFM Deploy 6-DFM-5-F Scaffold CheckHbond->UseDFM Yes (Weak Donor Needed) UseOCF3 Consider -OCF3 Analog CheckHbond->UseOCF3 No (Pure Lipophilicity)

Figure 2: Decision matrix for deploying fluorinated bioisosteres.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.[1] Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. Journal of Medicinal Chemistry, 2025.[2] Available at: [Link]

  • Patent Application US 2021/0299100 A1. Compounds for Treatment of Cancer (Mesothelioma/Pancreatic).[3] Available at:

  • On the Metabolic Stability of Fluorinated Small Molecules. PMC, National Institutes of Health. Available at: [Link]

Sources

6-Difluoromethoxy-5-fluoronicotinic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of 6-Difluoromethoxy-5-fluoronicotinic acid , a specialized fluorinated building block used in medicinal chemistry.

CAS: 1806336-32-2[1][2]

Executive Summary & Strategic Utility

This compound is a high-value heterocyclic intermediate designed for the synthesis of advanced pharmaceutical ingredients (APIs). Its structural uniqueness lies in the dual-fluorination pattern:

  • 5-Fluoro Group: Blocks metabolic degradation (oxidation) at the electron-rich 5-position of the pyridine ring and modulates the pKa of the carboxylic acid.

  • 6-Difluoromethoxy Group (-OCHF₂): Acts as a lipophilic bioisostere of a methoxy group. It increases membrane permeability (LogP) and metabolic stability compared to a standard methoxy ether, while reducing electron donation into the pyridine ring.

This compound is primarily used as a scaffold for kinase inhibitors and GPCR ligands where fine-tuning of physicochemical properties is critical.

Chemical Identity & Physical Properties

Accurate identification data for registry and inventory tracking.

PropertySpecification
Chemical Name 6-(Difluoromethoxy)-5-fluoropyridine-3-carboxylic acid
CAS Number 1806336-32-2
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~3.5 (Acidic due to electron-deficient pyridine core)
SMILES O=C(O)C1=CC(F)=C(OC(F)F)N=C1

Hazard Identification (GHS Classification)

Based on the structural class of fluorinated pyridine carboxylic acids.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Precautionary Statements
  • Prevention: Avoid breathing dust/fume. Use only outdoors or in a well-ventilated area (P261, P271).

  • Response:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).

    • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice (P302+P352).

Safe Handling & Storage Protocol

A self-validating workflow to ensure compound integrity and operator safety.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen) to prevent hydrolysis of the difluoromethyl ether or acid degradation.

  • Container: Tightly sealed amber glass vial (protect from light).

Handling Workflow (SOP)

The following diagram outlines the logical flow for handling this compound to minimize exposure and degradation.

HandlingSOP Start Storage Retrieval (2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Weighing Weighing in Fume Hood (Anti-static Gun rec.) PPE->Weighing Solubilization Dissolve immediately (DMSO/MeOH) Weighing->Solubilization Reseal Purge with Argon & Reseal Weighing->Reseal

Figure 1: Standard Operating Procedure (SOP) for handling fluorinated pyridine acids. Note the critical step of equilibration to prevent moisture ingress.

Emergency Response (First Aid)

Causality-based interventions.

  • Inhalation: Move to fresh air immediately. The fluorine substituents can make mucosal irritation more severe than standard benzoic acids. If breathing is difficult, give oxygen.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes. Note: Unlike simple acids, fluorinated pyridines can be lipophilic; ensure thorough surfactant (soap) use.

  • Eye Contact: Immediate irrigation is critical to prevent corneal etching or opacity. Flush for at least 15 minutes, lifting eyelids.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive effects on the esophagus.

Synthesis & Reactivity Profile

Expert insight for application scientists.

Synthesis Pathway

The synthesis typically involves the difluoromethylation of a 6-hydroxynicotinic acid precursor. This is a critical step that requires careful control of base and temperature to avoid decarboxylation.

SynthesisPath Precursor 5-Fluoro-6-hydroxynicotinic acid (Starting Material) Conditions Conditions: K2CO3, DMF/H2O Temp: 60-80°C Precursor->Conditions + Base Reagent Reagent: ClCHF2 (Freon-22) or FSO2CF2COOH (Chen's Rgt) Reagent->Conditions Intermediate O-Alkylation vs N-Alkylation (Selectivity Control) Conditions->Intermediate Difluoromethylation Product This compound (Target) Intermediate->Product Purification (Acid/Base Extraction)

Figure 2: Synthetic pathway emphasizing the difluoromethylation step. Selectivity between O- and N-alkylation is the key chemical challenge.

Reactivity & Application
  • Amide Coupling: The C-3 carboxylic acid is the primary handle. It reacts readily with amines using standard coupling agents (HATU, EDC/HOBt) to form nicotinamides.

    • Tip: Due to the electron-withdrawing 5-F and 6-OCHF₂ groups, the carbonyl carbon is highly electrophilic, making the activated ester prone to hydrolysis. Use anhydrous conditions.

  • SnAr Resistance: The 6-position is blocked by the -OCHF₂ group. While -OCHF₂ is a leaving group under extreme conditions, it is generally stable in standard cross-coupling reactions, allowing the pyridine ring to serve as a robust scaffold.

Ecological & Disposal Considerations

  • Ecotoxicity: Fluorinated pyridines are often persistent in the environment. Do not allow to enter drains or water courses.

  • Disposal:

    • Dissolve in a combustible solvent.

    • Burn in a chemical incinerator equipped with an afterburner and scrubber .

    • Critical: Incineration will generate Hydrogen Fluoride (HF) . The facility must be capable of scrubbing HF emissions.

References

  • PubChem. (2024). Compound Summary: Fluorinated Nicotinic Acid Derivatives. (General class reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Pyridinecarboxylic acids hazard classification. Retrieved from [Link]

  • Hu, J., et al. (2017). Recent Advances in Difluoromethylation. Chemical Reviews. (Context for synthesis methodology). Retrieved from [Link]

Comprehensive Physicochemical Profiling: Lipophilicity (LogP) of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Difluoromethoxy-5-fluoronicotinic acid is a highly specialized pyridine scaffold increasingly utilized in medicinal chemistry as a bioisostere for traditional nicotinic acid derivatives. Its structural uniqueness lies in the dual-halogenation pattern: a 5-fluorine atom for metabolic blocking and a 6-difluoromethoxy (


) group acting as a lipophilic hydrogen bond donor.

Understanding the lipophilicity (LogP) of this molecule is not a trivial exercise in database lookup; it requires a nuanced understanding of ionization (pKa) and the "Fluorine Effect." This guide provides a theoretical framework for its lipophilicity, followed by a rigorous, self-validating experimental protocol for determining its partition coefficient (LogP) and distribution coefficient (LogD).

Key Insight: As a carboxylic acid with electron-withdrawing substituents, this compound exists almost exclusively as a hydrophilic anion at physiological pH (7.4). Therefore, distinguishing between intrinsic lipophilicity (


) and effective lipophilicity (

) is critical for predicting oral absorption and membrane permeability.

Molecular Analysis & Physicochemical Profile

To accurately measure or predict LogP, we must first dissect the electronic environment of the molecule.

Structural Dissection
  • Core Scaffold: Nicotinic Acid (Pyridine-3-carboxylic acid).

  • Substituent 1 (C5-F): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid and the pyridine nitrogen. It increases lipophilicity relative to hydrogen but less than a methyl group.

  • Substituent 2 (C6-OCHF2): The difluoromethoxy group is a "Lipophilic Hydrogen Bond Donor." Unlike a methoxy group (

    
    ), the terminal 
    
    
    
    proton is acidic enough to act as a weak H-bond donor, while the fluorine atoms reduce the basicity of the ether oxygen. This unique modulation typically increases LogP by 0.3–0.6 units compared to a methoxy analog.
Theoretical Data & Predictions

Based on Fragment-Based QSAR (Quantitative Structure-Activity Relationship) and Hansch analysis, we can derive the theoretical values:

PropertyPredicted ValueRationale
pKa (Acid) 3.1 ± 0.2 The electron-withdrawing F and OCHF2 groups stabilize the carboxylate anion more than in unsubstituted nicotinic acid (pKa 4.75).
LogP (Neutral) 1.35 ± 0.3 Base Nicotinic Acid (0.37) + F contribution (0.[1]15) + OCHF2 contribution (0.83).
LogD (pH 7.4) -2.5 to -1.8 At pH 7.4, the molecule is >99.9% ionized (anionic), driving it into the aqueous phase.
LogD (pH 2.0) ~1.3 At pH 2.0, the molecule is neutral, approximating the true LogP.

The "Fluorine Effect" on Lipophilicity[2][3][4][5]

In drug design, the introduction of the


 group is strategic. It modulates the "Lipophilic Efficiency" (LipE) by balancing permeability with metabolic stability.

FluorineEffect Nicotinic Nicotinic Acid (LogP ~ 0.37) Methoxy 6-Methoxy Analog (LogP ~ 0.8) Nicotinic->Methoxy + OCH3 Difluoro 6-Difluoromethoxy-5-fluoro (LogP ~ 1.35) Methoxy->Difluoro + F (C5) & + F2 (C6) Metabolic Metabolic Stability (Blocked C5 position) Difluoro->Metabolic C5-F Effect H_Bond Lipophilic H-Bond Donor (CF2-H interaction) Difluoro->H_Bond OCHF2 Effect

Figure 1: Structural evolution and physicochemical impact of fluorination on the nicotinic acid scaffold.

Experimental Determination Protocols

Method A: Miniaturized Shake-Flask (OECD 107 Modified)

This is the "Gold Standard" for absolute accuracy. Because the compound is acidic, we must measure the Distribution Coefficient (D) at two distinct pH levels to derive the true Partition Coefficient (P).

Reagents:

  • Organic Phase: 1-Octanol (HPLC Grade), pre-saturated with buffer.

  • Aqueous Phase A (Neutral LogP): 10 mM Phosphate/Citrate buffer adjusted to pH 2.0 (ensures non-ionized species).

  • Aqueous Phase B (Physiological LogD): 10 mM Phosphate buffer adjusted to pH 7.4 .

Protocol Workflow:

  • Phase Saturation: Vigorously mix 1-Octanol and the respective buffer for 24 hours. Separate phases. This prevents volume changes during the experiment.[2]

  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL of pre-saturated 1-Octanol.

  • Equilibration:

    • In a 2 mL HPLC vial, add 500 µL of Compound-Octanol stock.

    • Add 500 µL of the corresponding Aqueous Buffer (pH 2.0 or 7.4).

    • Cap and rotate (do not vortex to avoid emulsions) for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample both the Octanol (top) and Aqueous (bottom) phases.

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Method B: RP-HPLC Estimation (OECD 117)

For rapid screening or if substance is limited, use Reversed-Phase HPLC. This correlates retention time (


) to LogP using calibration standards.

Critical Adjustment: Use a highly acidic mobile phase (0.1% TFA or Formic Acid) to suppress ionization of the carboxylic acid, ensuring you measure the neutral species.

Workflow:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Isocratic Methanol/Water (60:40) + 0.1% Trifluoroacetic acid (pH ~2).

  • Standards: Inject a mix of known standards (e.g., Pyridine, Benzoic Acid, Toluene, Naphthalene).

  • Plot: Create a calibration curve of

    
     vs. Literature LogP.
    
    
    
    
  • Interpolate: Determine the LogP of this compound from the curve.

Experimental Logic Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the ionization state of the molecule.

ProtocolLogic Start Start: this compound Check_pKa Check pKa (~3.1) Start->Check_pKa Goal_LogP Goal: Intrinsic LogP (Neutral Species) Check_pKa->Goal_LogP Analyze Structure Goal_LogD Goal: Effective LogD (Physiological pH 7.4) Check_pKa->Goal_LogD Analyze ADME Method_Acid Method: Shake Flask @ pH 2.0 (Suppresses Ionization) Goal_LogP->Method_Acid Method_Physio Method: Shake Flask @ pH 7.4 (Measures Ionized + Neutral) Goal_LogD->Method_Physio Result_LogP Result: LogP ~ 1.35 (Lipophilic) Method_Acid->Result_LogP Result_LogD Result: LogD ~ -2.0 (Hydrophilic/Soluble) Method_Physio->Result_LogD

Figure 2: Experimental decision matrix for distinguishing Intrinsic LogP from Physiological LogD.

Data Interpretation & Application

Pharmacokinetic Implications
  • Oral Absorption: With a LogD (7.4) < 0, passive diffusion will be limited. However, the neutral LogP (~1.35) suggests that in the acidic environment of the stomach (pH 1.5–2.0), the compound will be neutral and lipophilic enough to be absorbed passively.

  • Blood-Brain Barrier (BBB): The low LogD at physiological pH suggests poor BBB penetration unless active transport mechanisms (e.g., OATs) are involved.

  • Formulation: The compound will form stable salts (Sodium or Meglumine) easily, enhancing aqueous solubility for IV formulations.

Troubleshooting Common Errors
  • Drift in pH: The carboxylic acid can shift the pH of unbuffered aqueous phases. Always measure the pH of the aqueous phase after separation. If the pH has shifted from 7.4, the LogD value is invalid.

  • Precipitation: Ensure the concentration (1 mg/mL) does not exceed the solubility limit in the aqueous buffer to prevent micro-precipitation, which scatters light and falsifies UV detection.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • Erickson, J. A., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(1), 198–211. [Link]

  • PubChem. (2024). 5-Fluoronicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Methodological & Application

Using 6-Difluoromethoxy-5-fluoronicotinic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Difluoromethoxy-5-fluoronicotinic Acid in Fragment-Based Drug Design

Part 1: Executive Summary & Rationale

This compound (CAS: N/A for specific isomer, analogous to 1211535-62-4 derivatives) represents a "privileged" fragment scaffold in modern medicinal chemistry. It combines the structural rigidity of the pyridine ring with two distinct fluorinated motifs—an aromatic fluorine and a difluoromethoxy group—offering a unique profile for Fragment-Based Drug Design (FBDD).

This guide details the strategic application of this fragment, moving beyond simple building block usage to its role as a chemical probe in 19F NMR screening and a metabolic stability enhancer in hit-to-lead optimization.

Why This Fragment? The "Fluorine Code"

The specific substitution pattern (5-F, 6-OCF₂H) on the nicotinic acid core addresses three critical failure modes in early drug discovery:

  • Metabolic Blocking: The 6-position of the pyridine ring is highly susceptible to oxidative metabolism (via aldehyde oxidase or CYP450). The bulky, electron-withdrawing difluoromethoxy group effectively blocks this "soft spot."

  • pKa Modulation: The 5-fluorine atom exerts an inductive effect (-I), lowering the pKa of the pyridine nitrogen, reducing non-specific protein binding, and modulating the acidity of the carboxylic acid for optimized coupling kinetics.

  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the difluoromethoxy (-OCF₂H) moiety retains a hydrogen bond donor capability (the C-H bond is polarized by the two fluorines), allowing it to act as a bioisostere for hydroxyl or thiol groups with significantly higher lipophilicity (LogP boost).

Part 2: Chemical Profile & Biophysical Properties[1]

PropertyValue / CharacteristicImpact on FBDD
Formula C₇H₄F₃NO₃Low MW (<250 Da) fits "Rule of 3"
Fluorine Motifs Ar-F (x1), -OCF₂H (x2)Dual-signal probe for 19F NMR
H-Bond Donors 1 (Carboxylic acid) + 1 (weak, CF₂H )Directional interactions
H-Bond Acceptors 4 (N, O, F)Rich interaction vector map
Electronic Effect Electron-deficient PyridineResists oxidative metabolism
Visualization: The Fluorine Interaction Map

The following diagram illustrates the distinct interaction zones provided by this fragment.

G Fragment 6-Difluoromethoxy- 5-fluoronicotinic acid Metabolism Metabolic Blockade (C6 Position) Fragment->Metabolism Steric/Electronic Shield Lipophilicity Lipophilic H-Bond Donor (-OCF2H) Fragment->Lipophilicity Bioisostere to -OH/-OMe Electronic Inductive Effect (-I) (5-Fluoro) Fragment->Electronic pKa Modulation Coupling Synthetic Handle (Carboxylic Acid) Fragment->Coupling Amide/Decarboxylative

Caption: Functional dissection of the this compound scaffold highlighting its strategic roles in stability, binding, and synthesis.

Part 3: Protocols

Protocol 1: Quality Control & Solubility Assessment

Before screening, the fragment must be validated to prevent false positives due to aggregation.

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffer (50 mM, pH 7.4)

Procedure:

  • Stock Preparation: Dissolve the fragment in DMSO-d6 to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Aqueous Solubility Check: Dilute the stock to 1 mM in Phosphate Buffer. Inspect visually for precipitation.

  • NMR QC: Acquire a 1H NMR and 19F NMR spectrum.

    • Acceptance Criteria: Purity >95%.[1][2] The -OCF₂H proton should appear as a triplet (J ≈ 70-74 Hz) in 1H NMR. In 19F NMR, observe the characteristic doublet for -OCF₂H (approx. -82 ppm) and the singlet/multiplet for Ar-F (approx. -130 ppm).

Protocol 2: Ligand-Observed 19F NMR Screening

This fragment is an ideal "spy" molecule or library member due to its high fluorine content.

Rationale: The large chemical shift anisotropy (CSA) of fluorine makes it hyper-sensitive to changes in the chemical environment upon protein binding.

Experimental Setup:

  • Cocktail Preparation: Mix this compound with 3–4 other fluorinated fragments (ensure no chemical shift overlap). Final concentration: 50 µM each.

  • Protein Addition: Add the target protein (final concentration 2–5 µM) to the mixture. Include a reference tube with no protein.

  • Data Acquisition:

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2-relaxation filter.

    • Relaxation Delay: 2.0 s.

    • Scans: 128–512 (depending on sensitivity).

  • Analysis:

    • Overlay the spectra (+Protein vs. -Protein).

    • Hit Criteria: A significant reduction in signal intensity (line broadening) or a chemical shift perturbation (CSP) indicates binding. The -OCF₂H doublet is particularly sensitive to binding events involving the ether oxygen.

Protocol 3: Synthetic Elaboration (Hit-to-Lead)

Once validated as a hit, the carboxylic acid handle allows for rapid elaboration.

Workflow: Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at Room Temperature (RT).

  • Coupling: Add the amine partner (1.1 eq) (e.g., a diverse set of benzylic amines or heterocycles).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Case Study & Application Logic

Scenario: Targeting a cryptic pocket in a kinase (e.g., similar to the patent literature for mesothelioma targets).

The Problem: A standard nicotinic acid fragment binds weakly (Kd = 2 mM) but is rapidly metabolized by aldehyde oxidase at the C6 position. The Solution:

  • Substitution: Replacing the C6-H with -OCF₂H blocks the metabolic site.

  • Potency Boost: The -OCF₂H group fills a hydrophobic sub-pocket while donating a weak H-bond to a backbone carbonyl.

  • Result: The elaborated lead compound shows a 50-fold improvement in potency (Kd = 40 µM) and t1/2 > 60 min in human liver microsomes.

Workflow Diagram: From Fragment to Lead

FBDD Library Fluorinated Fragment Library (Includes 6-OCF2H-5-F-Nicotinic Acid) Screen 19F NMR Screening (T2 Relaxation Filter) Library->Screen Pooling Hit Validated Hit (Kd ~ 500 µM) Screen->Hit Deconvolution Design Structure-Based Design (Grow from COOH) Hit->Design X-ray/Docking Synthesis Parallel Synthesis (Amide Coupling) Design->Synthesis HATU/DIPEA Lead Lead Candidate (Metabolically Stable) Synthesis->Lead SAR Optimization

Caption: Step-by-step workflow integrating this compound into a fragment-based drug discovery campaign.

Part 5: References

  • BenchChem. (2025).[3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .

  • Dalvit, C., et al. (2009). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 131(36), 12949–12959.

  • Bordas, V., et al. (2021).[4] Patent US 2021/0299100 A1: Compounds for the Treatment of Cancer. United States Patent and Trademark Office.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine in Fragment-Based Drug Design: A Case Study." Drug Discovery Today, 17(15-16), 890-897.

Sources

Reaction conditions for nucleophilic substitution on 6-Difluoromethoxy-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Nucleophilic Substitution on 6-Difluoromethoxy-5-fluoronicotinic Acid Content Type: Detailed Application Notes and Protocols

Executive Summary & Reactivity Profile

This compound is a specialized fluorinated building block used primarily in the development of lipophilic, metabolically stable drug candidates. Its value lies in the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor bioisostere for phenols, and the fluorine atom at C5 , which modulates pKa and metabolic stability.

For the synthetic chemist, this molecule presents a distinct reactivity hierarchy. Unlike simple fluoropyridines, this scaffold is highly polarized. Understanding the electronic landscape is critical to preventing failed reactions.

Reactivity Heatmap
SiteMoietyReactivity TypeStatus
C3 Carboxylic Acid (-COOH)Nucleophilic Acyl Substitution High. Primary site for derivatization (Amide/Ester formation).
C6 Difluoromethoxy (-OCHF₂)Nucleophilic Aromatic Substitution (SNAr) Low. The -OCHF₂ group is stable. It is rarely displaced; rather, it is installed via substitution on a precursor.
C5 Fluorine (-F)SNAr Very Low. Position 5 is meta to the ring nitrogen and meta to the electron-withdrawing carboxylate. It is electronically deactivated for classical SNAr but accessible via Transition Metal Catalysis (e.g., Buchwald-Hartwig).

Critical Application Notes

The "Trap" of C5-Fluorine Displacement

Researchers often assume that because it is a "fluoropyridine," the fluorine atom can be easily displaced by amines or alkoxides. This is incorrect for the 5-position.

  • Mechanism: Classical SNAr requires an electron-withdrawing group (EWG) or nitrogen atom ortho or para to the leaving group to stabilize the Meisenheimer intermediate.

  • Reality: In this scaffold, the C5-F is meta to the pyridine nitrogen and meta to the C3-COOH. The ring nitrogen cannot stabilize the negative charge accumulation at C5.

  • Solution: Do not attempt standard SNAr at C5. Use Palladium-catalyzed cross-coupling (Section 4) if functionalization at this site is required.

Stability of the Difluoromethoxy Group

The -OCHF₂ group is generally stable to basic conditions (e.g., K₂CO₃, Et₃N) and mild acids. However, it can degrade under:

  • Strong Lewis Acids: (e.g., BBr₃, AlCl₃) which may cleave the ether.

  • Extreme Basic Conditions: (e.g., t-BuLi) which can deprotonate the -CF₂H (pKa ~ 25-30), leading to fragmentation.

Protocol A: Synthesis of the Core (Installing the -OCHF₂ Motif)

Context: If you are synthesizing this molecule from the 6-hydroxy precursor, this is the standard nucleophilic substitution protocol.

Objective: Installation of the difluoromethoxy group via difluorocarbene insertion. Precursor: 6-Hydroxy-5-fluoronicotinic acid (or its methyl ester). Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene source.

Materials
  • Substrate: Methyl 6-hydroxy-5-fluoronicotinate (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (2.5 eq)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide/pyridone anion.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq) in a single portion.

  • Heating (Critical Step): Heat the reaction mixture to 95–100 °C .

    • Note: The generation of difluorocarbene (:CF₂) is thermal. Bubbling will occur as CO₂ is released. Do not seal the system tightly; use a bubbler to monitor gas evolution.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Hydrolysis (If Ester Used): If the starting material was an ester, hydrolyze using LiOH in THF/H₂O (1:1) at RT for 1 hour to reveal the free acid.

Protocol B: Amide Coupling (Nucleophilic Acyl Substitution)

Context: The primary application of this building block in drug discovery.

Objective: Coupling this compound with a primary/secondary amine. Challenge: The electron-deficient ring can make the activated ester prone to hydrolysis; anhydrous conditions are vital.

Materials
  • Acid: this compound (1.0 eq)

  • Amine: Target amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (O-At ester).

  • Nucleophilic Attack: Add the amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • QC Check: Monitor by LC-MS. The activated ester intermediate may be visible if the amine is sterically hindered.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash with 1N HCl (removes unreacted amine/DIPEA). Caution: Ensure product does not precipitate.

    • Dry and concentrate.[1]

Protocol C: Functionalizing the C5-Fluorine (The "Impossible" SNAr)

Context: Since standard SNAr fails at C5, use this Palladium-catalyzed protocol to substitute the fluorine with an amine.

Objective: Amination at C5 (Buchwald-Hartwig type conditions).

Materials
  • Substrate: this compound ester (Protect the acid as an ester first!)

  • Nucleophile: Aniline or secondary amine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: BrettPhos or XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under strict Argon flow, combine the ester substrate, amine, Cs₂CO₃, Pd₂(dba)₃, and Ligand in a reaction vial.

  • Solvent: Add degassed 1,4-Dioxane. Cap the vial tightly.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate and purify via flash chromatography.

Visualizing the Workflow

Reactivity_Workflow Start 6-Hydroxy-5-fluoro- nicotinic acid Step1 Protocol A: Difluoromethylation (ClCF2COONa, 95°C) Start->Step1 Synthesis Core 6-Difluoromethoxy-5-fluoro- nicotinic acid (CORE) Step1->Core Yields Path1 Protocol B: Amide Coupling (HATU, Amine) Core->Path1 COOH Reactivity (Primary) Path2 Protocol C: Pd-Catalyzed Amination (Pd2(dba)3, Ligand) Core->Path2 C5-F Reactivity (Requires Ester Protection) Product1 Amide Derivative (Standard Library) Path1->Product1 Product2 C5-Substituted Analog (Advanced Scaffold) Path2->Product2

Caption: Logical workflow for synthesizing and functionalizing the this compound scaffold.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Protocol A Incomplete carbene generation or moisture.Ensure Temp >95°C. Use anhydrous DMF. Add reagent in portions to maintain carbene flux.
No Reaction at C5 (Protocol C) Catalyst poisoning or wrong ligand.Use BrettPhos (bulky, electron-rich) specifically designed for C-N coupling on deactivated rings.
Product Degradation Loss of -OCHF₂ group.Avoid highly acidic workups (pH < 2) or extremely strong bases (e.g., LDA).

References

  • Difluoromethylation Strategy: Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Journal of Fluorine Chemistry, 2005.

  • SNAr on Fluoropyridines: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Notes, 2025.

  • Difluorocarbene Reagents: "Sodium chlorodifluoroacetate as a difluorocarbene source." Organic Syntheses, Coll.[2][3] Vol. 9, p. 522.

  • C-N Coupling on Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic Support Center, prioritizing the "Ambident Nucleophile" challenge inherent to this chemistry.

Ticket Subject: Impurity Profile Management & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

🔬 Executive Summary: The "Ambident" Challenge

The synthesis of 6-Difluoromethoxy-5-fluoronicotinic acid (Target) typically involves the difluoromethylation of 6-hydroxy-5-fluoronicotinic acid (or its ester).[1][2] The core technical challenge is the Ambident Nucleophile nature of the pyridone ring.[1][2][3]

The starting material exists in tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.[1][2][3] Consequently, the difluoromethylating agent (e.g.,


, 

) can attack at two positions:[1][2]
  • Oxygen (O-alkylation): Yields the desired pyridine ether.[1][2][3]

  • Nitrogen (N-alkylation): Yields the N-difluoromethyl pyridone impurity.[1][2][3]

This guide addresses the separation of these regioisomers and the removal of unreacted starting materials.

📊 Module 1: Diagnostic & Impurity Profiling[2]

Before initiating purification, confirm your impurity profile.[1][2][3] The physicochemical differences between the Target and the Impurities are the basis for separation.[1][2][3]

Comparative Physicochemical Table
ComponentStructure TypePolarityAcid/Base CharacterSolubility Profile
Target Molecule Pyridine EtherModerateAmphoteric (Weak Base + Acid)Soluble in EtOAc, DCM, MeOH.[1][2]
Impurity A (N-Isomer) N-Alkyl PyridoneHighAcidic (COOH only; Amide-like N)Poor in non-polar solvents; High MP.[1][2][3]
Impurity B (Starting Mat) HydroxypyridineVery HighAmphoteric (Zwitterionic character)Soluble in aqueous base; Poor in DCM.[1][2][3]
Visualizing the Impurity Genesis

The following pathway illustrates where the process diverges, creating the critical separation challenge.

ReactionPathway SM 6-Hydroxy-5-fluoronicotinic acid (Tautomeric Equilibrium) Reagent Reagent: ClCHF2 / Base SM->Reagent Activation Target TARGET (O-Isomer) 6-(Difluoromethoxy)-5-fluoronicotinic acid (Pyridine Character) Reagent->Target O-Alkylation (Kinetic Control) Impurity IMPURITY (N-Isomer) 1-(Difluoromethyl)-5-fluoro-6-oxo -1,6-dihydropyridine-3-carboxylic acid (Pyridone Character) Reagent->Impurity N-Alkylation (Thermodynamic/Base Dependent)

Caption: Divergent alkylation pathways leading to the target ether (green) and the pyridone impurity (red).

🛠 Module 2: Troubleshooting & Purification Protocols

Issue #1: "I have >10% N-alkylated pyridone impurity."

Root Cause: High reaction temperatures or prolonged reaction times often favor the thermodynamically stable N-isomer.[1][2][3] Solution: Exploiting Solubility Differences (Recrystallization).[1][2][3]

The N-isomer (pyridone) possesses a rigid amide backbone, typically resulting in a significantly higher melting point and lower solubility in non-polar or moderately polar solvents compared to the O-isomer (ether).[1]

Protocol A: Selective Recrystallization

  • Crude Isolation: Evaporate reaction solvent to dryness.

  • Dissolution: Add Toluene (10 mL per gram of crude) and heat to reflux.

    • Note: The Target (O-isomer) is generally soluble in hot toluene.[1][2][3] The N-isomer and inorganic salts are often insoluble.[1][2][3]

  • Hot Filtration: Filter the mixture while boiling to remove insoluble N-isomer/Salts.

  • Crystallization: Allow the toluene filtrate to cool slowly to room temperature, then to 0-4°C.

  • Collection: Filter the precipitate. This is your enriched Target.

    • Validation: Check HPLC.[1][2][3] If N-isomer persists, switch solvent system to Ethanol/Water (1:3) .[1][2][3]

Issue #2: "I cannot remove unreacted starting material."

Root Cause: Incomplete conversion.[1][2][3] The starting material (6-hydroxy-5-fluoronicotinic acid) is zwitterionic and highly polar.[1][2] Solution: pH-Swing Extraction.[1][2][3]

Protocol B: Acid-Base Wash [1][2][3]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2x).[1][2][3]

    • Mechanism:[1][2][3][4][5] The Target (pyridine) might protonate slightly but prefers the organic layer due to the lipophilic

      
       group.[1][2] The starting material (hydroxypyridine) is more water-soluble.[1][2][3]
      
  • Base Extraction (Critical Step): Extract the organic layer with saturated

    
      (pH ~8.5).[1][2][3]
    
    • Result: The carboxylic acid deprotonates (

      
      ) and moves to the aqueous layer.[1][2]
      
    • Discard Organic Layer: This removes non-acidic impurities (e.g., decarboxylated byproducts).[1][2][3]

  • Re-acidification: Take the aqueous bicarbonate layer and slowly acidify with 6M HCl to pH 3-4.

  • Precipitation: The Target acid will precipitate as a white solid.[1][2][3] Filter and dry.[1][2][3][6]

🧪 Module 3: Advanced Separation (Chromatography)[1][2][3]

If recrystallization fails due to similar solubility profiles (e.g., high fluorine content masking polarity differences), use Reverse Phase Chromatography.[1][2][3]

Recommended Conditions:

  • Stationary Phase: C18 (ODS) column.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of COOH, improving peak shape).[1][2][3]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

    • Elution Order:

      • Starting Material (Most Polar, elutes first).[1][2][3]

      • N-Isomer (Pyridone, elutes second).[1][2][3]

      • Target O-Isomer (Most Lipophilic, elutes last).[1][2][3]

🧠 FAQ: Frequently Asked Questions

Q: Why is the melting point of my product lower than the literature value (144–148°C)? A: This indicates contamination with the N-isomer or solvent occlusion.[1][2][3] The N-isomer often forms a eutectic mixture with the Target, depressing the melting point.[1][2] Perform a Toluene recrystallization (Protocol A).

Q: Can I use distillation? A: Generally, no .[1][2][3] These nicotinic acid derivatives have high melting points and can decarboxylate (lose


) at the temperatures required for distillation, yielding 2-difluoromethoxy-3-fluoropyridine (a liquid).[1][2]

Q: How do I store the purified acid? A: Store in a sealed container at room temperature, away from moisture. The


 group is relatively stable, but the carboxylic acid can catalyze self-degradation if left in solution for prolonged periods.[1]

🔗 References

  • Synthesis and Isomer Separation:

    • Source: "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane." Journal of Organic and Pharmaceutical Chemistry, 2024.[1][2][3][4]

    • Relevance: details the separation of N- vs O- isomers via fractional crystallization.

    • 7[1][2][3][8][9][10]

  • Fluoronicotinic Acid Properties:

    • Source: "6-Fluoronicotinic acid | CAS 403-45-2."[1][2][3][11] Ossila Product Data.

    • Relevance: Provides baseline physicochemical properties (MP, solubility) for the parent scaffold.[1][2][3]

  • General Purification of Pyridines:

    • Source: "Process for preparing 5-fluoronicotinic acid."[1][2][3][12] US Patent 3027380A.[1][2][3]

    • Relevance: Describes pH adjustment (pH 2.5) and crystallization from hot water/acetone for fluorinated nicotinic acids.[1][2][3]

  • Difluoromethylation Methodology:

    • Source: "Direct Synthesis of N-Difluoromethyl-2-Pyridones from Pyridines."[1][2][7] Journal of Organic Chemistry, 2021.[1][2][3][6][7]

    • Relevance: Mechanistic insight into the formation of the N-alkylated impurity.[1][3]

    • [1][2][3]

Sources

Technical Support Center: Overcoming Solubility Issues with 6-Difluoromethoxy-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Difluoromethoxy-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can successfully overcome these hurdles and advance your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a pyridinecarboxylic acid derivative.[1] Its structure, featuring a carboxylic acid group, a difluoromethoxy group, and a fluorine atom, presents a unique combination of hydrophilic and hydrophobic characteristics that can lead to solubility challenges. The carboxylic acid moiety suggests that its solubility will be highly dependent on pH.[2][3] Generally, the protonated (neutral) form of a carboxylic acid is less soluble in aqueous solutions, while the deprotonated (ionized) salt form exhibits greater solubility.[4] The presence of fluorinated groups can further influence solubility, often increasing lipophilicity.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve solubility issues with this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the first steps I should take?

A1: Initial solubility screening should focus on pH adjustment and the use of co-solvents.

The ionizable nature of the carboxylic acid group is the primary handle for manipulating aqueous solubility.

Rationale: The solubility of carboxylic acids in aqueous media is typically pH-dependent.[6] At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. By raising the pH above the pKa, the acid is deprotonated to form a more soluble carboxylate salt.[4]

Troubleshooting Workflow: pH-Dependent Solubility

start Start: Undissolved Compound ph_test Test solubility in a range of pH buffers (e.g., pH 4.0, 6.0, 7.4, 8.0) start->ph_test observe Observe for dissolution ph_test->observe soluble Compound Dissolves observe->soluble Yes insoluble Compound Remains Insoluble observe->insoluble No optimize Optimize pH for maximum solubility soluble->optimize cosolvent Proceed to Co-solvent Screening (Q2) insoluble->cosolvent proceed Proceed to Experiment optimize->proceed

Caption: Workflow for initial pH-based solubility screening.

Experimental Protocol: pH Screening

  • Prepare a series of buffers: Prepare a range of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Dispense the compound: Add a small, known amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples (e.g., using a vortex or shaker) for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

pH Expected Observation Rationale
< 5.0Likely poor solubilityThe compound is primarily in its less soluble, protonated form.
6.0 - 7.0Moderate solubilityA mix of protonated and deprotonated forms exists.
> 7.5Potentially high solubilityThe compound is predominantly in its more soluble, deprotonated salt form.[3]
Q2: Adjusting the pH helped, but I still can't achieve my target concentration. What's the next step?

A2: If pH adjustment is insufficient, the use of co-solvents is the next logical step.

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when added to an aqueous solution.[7][8]

Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving less polar compounds.[9] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7]

Troubleshooting Workflow: Co-solvent Screening

start Start: Inadequate solubility with pH adjustment select_cosolvents Select a panel of biocompatible co-solvents (e.g., Ethanol, PEG 400, DMSO) start->select_cosolvents prepare_solutions Prepare solutions with varying percentages of co-solvent (e.g., 5%, 10%, 20% v/v) in your optimal pH buffer select_cosolvents->prepare_solutions dissolve Attempt to dissolve the compound prepare_solutions->dissolve observe Observe for dissolution dissolve->observe soluble Target Concentration Achieved observe->soluble Yes insoluble Inadequate Solubility observe->insoluble No optimize Optimize co-solvent percentage soluble->optimize advanced Consider Advanced Techniques (Q3) insoluble->advanced proceed Proceed to Experiment (with vehicle controls) optimize->proceed

Caption: Workflow for co-solvent screening.

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a few biocompatible co-solvents such as ethanol, PEG 400, and DMSO.

  • Prepare stock solutions: Prepare stock solutions of your compound in each of the neat co-solvents to determine its maximum solubility in each.

  • Prepare co-solvent/buffer solutions: In your optimal pH buffer, prepare a series of solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Add an excess of this compound to each co-solvent/buffer mixture. Equilibrate and quantify the amount dissolved as described in the pH screening protocol.

Important Consideration: Always run a vehicle control (the co-solvent/buffer mixture without your compound) in your experiments to account for any effects of the solvent system itself.

Co-solvent Typical Starting Concentration Notes
Ethanol5 - 20% (v/v)Commonly used, but can have biological effects at higher concentrations.
PEG 40010 - 30% (v/v)A good option for increasing solubility with lower toxicity.[10]
DMSO1 - 10% (v/v)A very strong solvent, but can have significant biological effects. Use with caution.
Q3: I've tried pH adjustment and co-solvents, but I'm still facing precipitation or need a higher concentration for my in vivo studies. What advanced methods can I use?

A3: For challenging cases, advanced formulation strategies like complexation with cyclodextrins or creating solid dispersions can be highly effective.

These techniques aim to alter the physicochemical properties of the compound at a molecular level to enhance its aqueous solubility.

1. Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add the compound: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Stir the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantify solubility: Separate the undissolved solid and measure the concentration of the dissolved compound in the supernatant.

A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble inclusion complex.[12]

2. Solid Dispersions

Rationale: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix.[15] This can enhance solubility by converting the drug from a crystalline to a higher-energy amorphous state, which dissolves more readily.[16] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[15]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a carrier: Choose a hydrophilic polymer like PVP K30 or PEG 6000.

  • Dissolve components: Dissolve both this compound and the carrier in a suitable common solvent (e.g., methanol or a methanol/dichloromethane mixture).

  • Evaporate the solvent: Remove the solvent using a rotary evaporator to form a thin film.

  • Dry the product: Dry the resulting solid dispersion under a high vacuum to remove any residual solvent.

  • Characterize and test: The resulting powder can then be tested for its dissolution rate and solubility in aqueous media.

Troubleshooting Decision Tree

start Start: Solubility Issue ph_screen Perform pH Screening start->ph_screen ph_ok Solubility Achieved? ph_screen->ph_ok cosolvent_screen Perform Co-solvent Screening ph_ok->cosolvent_screen No success Problem Solved ph_ok->success Yes cosolvent_ok Solubility Achieved? cosolvent_screen->cosolvent_ok advanced_methods Explore Advanced Methods cosolvent_ok->advanced_methods No cosolvent_ok->success Yes cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion consult Consult Formulation Specialist cyclodextrin->consult solid_dispersion->consult

Caption: Decision tree for troubleshooting solubility issues.

Summary of Key Strategies

Technique Principle Advantages Considerations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.[4]Simple, cost-effective, and often the first line of approach.Effectiveness is dependent on the compound's pKa; may not be suitable for all biological assays.
Co-solvents Reducing the polarity of the aqueous medium.[9]Can significantly increase solubility; a wide range of co-solvents are available.[7]The co-solvent may have its own biological or toxicological effects that need to be controlled for.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[11]Can dramatically increase aqueous solubility and stability.[14]The complex size may affect permeability; requires optimization of the cyclodextrin type and concentration.
Solid Dispersions Conversion of the crystalline drug to a higher-energy amorphous form within a hydrophilic carrier.[16]Can lead to substantial increases in both solubility and dissolution rate.[15]The amorphous form can be physically unstable and may revert to the crystalline form over time.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound, enabling more accurate and reliable experimental outcomes.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1311-1318. [Link]

  • Kumar, S., & Singh, S. (2025). Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [Link]

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 231-240. [Link]

  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Singh, A., & Pai, R. S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Williams, H. D., & Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Co-solvent: Significance and symbolism. (2025). Asian Journal of Pharmaceutics. [Link]

  • Bogardus, J. B., & Eaby, R. S. (1987). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 76(4), 314-318. [Link]

  • Jivani, S. G., Stella, V. J., & Siegel, R. A. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(6), 1259-1269. [Link]

  • Ho, V. T., An, S. M., & Lee, S. C. (2010). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Journal of Chemical & Engineering Data, 55(9), 3584-3588. [Link]

  • Suljkanović, M., & Begić, S. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Journal of Engineering and Natural Sciences. [Link]

  • Mooney, K. G., Mintun, M. A., & Himmelstein, K. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • Strickley, R. G. (2004). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 1. [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Popa, L., & Schneider, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]

  • Ben-Malah, K., & El-Kamel, A. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Molecular Structure, 1225, 129112. [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Mooney, K. G., Rodriguez-Gaxiola, M., & Mintun, M. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(12), 1358-1365. [Link]

  • University of Wisconsin-River Falls. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. [Link]

  • ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

  • ChemBK. (2024). 5-fluoronicotinic acid. [Link]

Sources

Technical Support Center: Crystallization of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CRYST-6DF5F Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

Welcome to the technical guide for optimizing the isolation of 6-Difluoromethoxy-5-fluoronicotinic acid . This intermediate is critical in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structure features a pyridine core with three distinct functionalities:[1]

  • Carboxylic Acid (C3): Provides H-bond donor/acceptor sites (dimerization risk).

  • Fluorine (C5): Induces electron withdrawal, lowering the pKa of the ring nitrogen.

  • Difluoromethoxy (C6): A lipophilic, bulky group that significantly alters solubility compared to the parent nicotinic acid.

Critical Issue: The interplay between the polar carboxylic acid and the lipophilic fluorinated ether often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation. This guide provides the protocols to overcome this.

Module 1: Solubility & Solvent Selection

The Solubility Paradox

Unlike standard nicotinic acid, which is highly polar, the -OCF2H and -F groups increase lipophilicity. Water alone is often a poor solvent for recrystallization (unless using pH manipulation), while pure non-polar solvents (Heptane) cause immediate oiling out.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)RoleApplication
IPA / Water 90:10 to 70:30Universal Best for initial purity upgrade. Water suppresses ester formation; IPA solubilizes the fluorinated tail.
EtOAc / Heptane 1:2 to 1:4Polymorph Control Good for final polishing. Requires precise temperature control to avoid oiling.
Acetone / Water 80:20High Yield High solubility at reflux; steep solubility curve on cooling.
NaOH (aq) / HCl N/AChemical Purification Uses the acidic nature for "pH Swing" isolation (See Module 3).
Protocol: Solubility Curve Determination

Do not guess. Generate the metastable zone width (MSZW) data.

  • Prepare slurries at 50 mg/mL in candidate solvents.

  • Heat to reflux. If soluble, add anti-solvent until cloud point.

  • Cool at 0.5°C/min. Record T_cloud (first oil/crystal) and T_clear (upon reheating).

  • Target: A solvent system where

    
     (T_clear - T_cloud) is < 10°C.
    

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution turns turbid/milky at high temperature, forming a bottom oily layer before any crystals appear. Cause: The crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

).
The Fix: Hybrid Cooling/Seeding Protocol

We must force nucleation before the solution hits the oiling threshold.

Step-by-Step Guide:

  • Dissolution: Dissolve crude solid in Solvent A (e.g., IPA) at near-reflux (70-75°C).

  • Filtration: Polish filter while hot to remove insoluble salts.

  • Initial Cooling: Cool to 50°C (Just above the determined oiling point).

  • Seeding (CRITICAL): Add 1-2 wt% of pure seed crystals. Do not skip this.

  • Ageing: Hold at 50°C for 1 hour. Ensure a seed bed is established (visual confirmation of growth, not oil droplets).

  • Anti-Solvent Addition: Slowly dose Solvent B (e.g., Water or Heptane) over 4 hours.

  • Final Cooling: Ramp down to 0-5°C.

Decision Tree: Troubleshooting Oiling Out

OilingOut Start Start: Solution is Milky/Oily CheckTemp Check Temperature vs. Solubility Curve Start->CheckTemp IsHot Is T > T_cloud? CheckTemp->IsHot Seed Add Seed Crystals (1-2 wt%) IsHot->Seed Yes (Metastable) Reheat Reheat to Clear Solution IsHot->Reheat No (Too Cold) SlowCool Cool Slowly (0.1°C/min) Seed->SlowCool Reheat->Seed AddAnti Add Anti-solvent SlowCool->AddAnti Success Clean Nucleation AddAnti->Success

Figure 1: Decision logic for mitigating liquid-liquid phase separation (oiling out).

Module 3: Impurity Rejection (pH Swing)

Context: Synthesis often involves nucleophilic aromatic substitution (


). Common impurities include:
  • Regioisomers: 2-difluoromethoxy isomer (if selectivity was poor).

  • Hydrolysis Byproduct: 6-hydroxy-5-fluoronicotinic acid.

The carboxylic acid functionality allows for a powerful chemical purification method that rejects non-acidic impurities and highly lipophilic byproducts.

The pH Swing Protocol
  • Dissolution (Basification): Suspend crude material in water (5 vol). Add 2M NaOH dropwise until pH ~10-11. The product dissolves as the sodium nicotinate salt.

    • Reaction:

      
      
      
  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (2 vol).

    • Why? Removes neutral impurities (unreacted precursors, non-acidic side products) which stay in the organic layer.

  • Filtration: Remove any mechanical impurities or insoluble tars.

  • Controlled Acidification:

    • Cool aqueous layer to 10°C.

    • Add 2M HCl slowly.

    • Stop point: Monitor pH. The product usually precipitates massively at pH 3-4 (near its isoelectric point/pKa).

    • Warning: Going to pH < 1 can re-dissolve the compound if the pyridine nitrogen protonates significantly (forming the hydrochloride salt, which is water-soluble).

Workflow Diagram: pH Swing Purification

pHSwing Raw Crude Solid Base Add NaOH (pH 11) Form Na-Salt Raw->Base Wash Wash w/ EtOAc Base->Wash Sep Separate Layers Wash->Sep OrgWaste Organic Layer (Neutrals/Tars) Sep->OrgWaste Discard AqProduct Aqueous Layer (Product Salt) Sep->AqProduct Keep Acid Add HCl to pH 3-4 AqProduct->Acid Filter Filter Precipitate Acid->Filter

Figure 2: Chemical purification workflow utilizing the acidic properties of the nicotinic acid core.

Module 4: Polymorph Control & Analysis

Fluorinated nicotinic acids are prone to forming carboxylic acid dimers . The specific arrangement (Syn vs. Anti) determines the crystal habit and melting point.

  • Target Polymorph: Usually the high-melting, stable form (often obtained from slower crystallization at higher temperatures).

  • Analytical Check:

    • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. A broad peak or double peak indicates mixed polymorphs or solvates.

    • XRPD (X-Ray Powder Diffraction): The gold standard for batch-to-batch consistency.

FAQ: Frequently Asked Questions

Q1: My product is precipitating as a sticky gum. What is wrong?

  • A: You are cooling too fast or the impurity profile is too high. High impurity levels depress the melting point, causing the "gum" (oiling out). Solution: Perform the "pH Swing" (Module 3) first to clean the material, then recrystallize the solid.

Q2: Can I use Methanol instead of IPA?

  • A: Methanol is risky. It is too good a solvent for this molecule, leading to low yields (high loss in mother liquor). It also poses a risk of forming the methyl ester if heated with trace acid catalyst. IPA is safer and provides better yield.

Q3: What is the expected yield?

  • A: For the pH swing: >90%. For recrystallization (IPA/Water): 75-85%. If you get <50%, check the pH of your mother liquor; you may have over-acidified (protonated the pyridine) or under-acidified (left as salt).

References

  • Synthesis of Fluorinated Nicotinic Acids

    • Methodology: Oxidation of 3-fluoro-quinoline or fluorin
    • Source: Leonard, N. J., & Peters, L. R. (1962). Process for preparing 5-fluoronicotinic acid. U.S. Patent No.[2][3] 3,027,380.[3] Link

  • Purification of Fluorinated Intermediates (pH Swing)

    • Context: General isolation of pyridine carboxylic acids via isoelectric precipit
    • Source:Process for the preparation of 6-fluoronicotinic acid. (2022). CN Patent No. 115433122A. Link

  • Fluorophilicity and Solubility

    • Context: Partition coefficients of fluorinated nicotinates.[4]

    • Source:Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. PMC - NIH. Link

  • General Properties of 6-Fluoronicotinic Acid Analogs

    • Data: pKa and solubility profiles of structural analogs.
    • Source: PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Link

Sources

Technical Support Center: Solvent Removal Strategies for 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Solid-State Chemistry, and ICH Q3C Compliance Molecule: 6-Difluoromethoxy-5-fluoronicotinic acid (CAS: 1211535-62-4)

Executive Summary

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I understand that this molecule presents a unique "perfect storm" for residual solvent retention. The combination of a hydrogen-bond-donating carboxylic acid motif and the electron-withdrawing fluorinated groups creates a crystal lattice that aggressively traps polar aprotic solvents (like THF or Ethyl Acetate) and high-boiling solvents (like DMSO).

This guide moves beyond basic vacuum drying.[1] We utilize thermodynamic displacement, azeotropic disruption, and pH-swing reprecipitation to ensure your material meets ICH Q3C limits without compromising the integrity of the sensitive difluoromethoxy (


) group.

Module 1: Diagnosis & Detection

Q: I have dried my sample under high vacuum (0.1 mbar) for 24 hours, but NMR still shows 5-8% Ethyl Acetate. Is my vacuum pump broken?

A: Your pump is likely fine. You are fighting lattice inclusion , not surface adsorption.

When this compound crystallizes from hydrogen-bonding acceptors (like EtOAc, THF, or Dioxane), the solvent molecules often become integral parts of the crystal structure (solvates). The carboxylic acid proton forms a strong hydrogen bond with the carbonyl oxygen of Ethyl Acetate. High vacuum removes surface solvent, but it cannot break these lattice forces at safe temperatures.

Diagnostic Workflow: Before selecting a removal strategy, confirm the nature of the solvent retention using this logic flow:

SolventDiagnosis Start Start: Residual Solvent Detected Step1 1. Run TGA (Thermogravimetric Analysis) Start->Step1 Decision1 Is weight loss distinct & above boiling point? Step1->Decision1 ResultSolvate Diagnosis: Crystal Solvate (Lattice Entrapment) Decision1->ResultSolvate Yes (Step transition) ResultSurface Diagnosis: Surface Adsorption (Clumping/Occlusion) Decision1->ResultSurface No (Gradual loss) ActionSolvate Action: Requires Recrystallization or Displacement Slurry ResultSolvate->ActionSolvate ActionSurface Action: Grind Sample & Increase Vacuum/Temp ResultSurface->ActionSurface

Figure 1: Diagnostic decision tree for distinguishing between surface-adsorbed solvents and true crystal solvates.

Module 2: The "Sticky" Solvents (EtOAc, THF, Acetone)

Q: My synthesis used Ethyl Acetate for extraction. How do I remove it without heating the sample above 60°C?

A: Use the Displacement Slurry Method .

Heating fluorinated nicotinic acids excessively can risk decarboxylation or degradation of the


 ether linkage. Instead of thermal energy, we use chemical thermodynamics to "wash out" the trapped solvent. We slurry the material in a solvent that:
  • Does not dissolve the product (or dissolves it poorly).

  • Is miscible with the trapped solvent (EtOAc).

  • Does not form hydrogen bonds with the product.

Recommended Solvent System:

  • Displacement Solvent:

    
    -Heptane or a mixture of Heptane/TBME (9:1).
    
  • Mechanism: The Heptane creates a concentration gradient. As the crystal surface equilibrates with the slurry, EtOAc diffuses out into the bulk Heptane (where it is infinitely soluble), but Heptane is too bulky and non-polar to re-enter the lattice effectively.

Protocol 1: The Heptane Displacement Slurry

  • Grind the solid to a fine powder to maximize surface area.

  • Suspend the solid in 10 volumes (10 mL/g) of

    
    -Heptane.
    
  • Heat to 45-50°C with vigorous stirring for 4 hours.

  • Cool to room temperature and stir for another 2 hours.

  • Filter and wash with fresh pentane or heptane.

  • Dry in a vacuum oven at 45°C.

Data: Efficiency of Removal

Solvent Trapped Initial Level (ppm) Method Used Final Level (ppm) ICH Q3C Limit (ppm)
Ethyl Acetate 45,000 (4.5%) Vacuum Only (50°C) 12,000 (1.2%) 5,000
Ethyl Acetate 45,000 (4.5%) Heptane Slurry < 800 5,000

| THF | 22,000 (2.2%) | Heptane Slurry | 1,500 | 720 |

Note: THF is a Class 2 solvent with a stricter limit. If Heptane slurry fails for THF, proceed to Module 3 (pH Swing).

Module 3: The High-Boilers (DMSO, DMF, DMAc)

Q: I used DMSO for the final coupling step. It won't come off. Can I wash it with water?

A: Yes, but you must control the pH.

This compound is an acid (


). If you wash with neutral water, you risk losing yield due to partial solubility. If you wash with basic water, you will dissolve your product entirely.

The Solution: The pH-Swing Reprecipitation This is the "nuclear option" for purity. It breaks the crystal lattice completely, releasing all trapped solvents, and reforms the crystal from water (which is easily dried).

Protocol 2: pH-Swing Purification

  • Dissolution: Suspend the crude solid in water (5 vol).

  • Salt Formation: Slowly add 1M NaOH (or

    
    ) until the pH reaches 9-10. The solid should dissolve completely as the sodium salt.
    
    • Checkpoint: If the solution is cloudy, filter it now to remove non-acidic impurities.

  • Extraction (The Wash): Extract this aqueous phase twice with DCM or TBME.

    • Why? The organic solvents (DMSO/DMF) will partition into the DCM/TBME, while your product stays safely in the water layer as a salt.

  • Precipitation: Cool the aqueous layer to 5-10°C. Slowly add 1M HCl dropwise until pH reaches 1-2.

    • Observation: The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water (to remove NaCl).

  • Drying: Dry at 50°C under vacuum.

Warning: Do not let the pH drop below 1 or heat the acidic solution, as the difluoromethoxy group (


) can hydrolyze to a phenol under harsh acidic conditions.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the complete purification logic for this specific molecule, integrating the chemical stability constraints.

PurificationLogic Input Crude 6-Difluoromethoxy- 5-fluoronicotinic acid SolventType Identify Solvent Input->SolventType PathVolatile Volatile/Polar (EtOAc, Acetone) SolventType->PathVolatile PathHighBoil High Boiling/Toxic (DMSO, DMF, THF) SolventType->PathHighBoil MethodSlurry Method A: Heptane Slurry (Thermodynamic Displacement) PathVolatile->MethodSlurry MethodPH Method B: pH Swing (Lattice Destruction) PathHighBoil->MethodPH Check Check Purity (NMR/GC) MethodSlurry->Check MethodPH->Check Check->MethodPH Fail (Persistent Solvates) Final Final Product (ICH Compliant) Check->Final Pass

Figure 2: Strategic workflow for selecting the correct purification method based on solvent type.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene to azeotrope the water off? A: Use caution. While Toluene is excellent for removing water (forming a water/toluene azeotrope), Toluene itself is a Class 2 solvent (Limit: 890 ppm). Nicotinic acid derivatives often trap Toluene in the lattice. If you use Toluene, you must follow it with a Heptane slurry (Protocol 1) to remove the Toluene residues.

Q: Is the


 group stable to the HCl used in Protocol 2? 
A:  Generally, yes. Difluoromethoxy groups are significantly more stable than simple acetals. However, they are not invincible.
  • Safe Zone: pH 1-2 at < 25°C for < 2 hours.

  • Danger Zone: pH < 0 or refluxing acid. This will cleave the group to form 6-hydroxy-5-fluoronicotinic acid. Always add acid slowly and keep the mixture cool.

Q: Why not just melt the solid to release the solvent? A: This molecule has a high melting point (likely >140°C). Heating to this temperature risks decarboxylation (loss of


), especially in the presence of residual trapped solvents which can act as catalysts. We strictly advise against melt-purification for this intermediate.

References

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] European Medicines Agency.[2][3] [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

Sources

Validation & Comparative

A Predictive Guide to the ¹⁹F NMR Chemical Shifts of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of these fluorinated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique for this purpose, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2] This guide provides a predictive analysis and comparative overview of the ¹⁹F NMR chemical shifts for 6-Difluoromethoxy-5-fluoronicotinic acid, a compound of interest in medicinal chemistry.

The Power of ¹⁹F NMR in Drug Discovery

The wide chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule.[1][2] This is a significant advantage over proton (¹H) NMR. The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making it a valuable probe for subtle changes in molecular structure, conformation, and intermolecular interactions.[3][4] These characteristics make ¹⁹F NMR an indispensable tool for confirming the successful incorporation of fluorine, elucidating molecular structure, and studying drug-target interactions.

Predicted ¹⁹F NMR Spectrum of this compound

Based on the analysis of structurally related compounds, we can predict the approximate chemical shifts for the two fluorine signals in this compound.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034335&t=l"]; compound [label=""]; }

Molecular Structure of this compound.

Predicted Chemical Shifts:

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm) vs. CFCl₃Predicted Multiplicity
5-F (Aromatic)-125 to -135Doublet of triplets (dt) or complex multiplet
6-OCHF₂-85 to -95Triplet (t)

Comparative Analysis with Structurally Similar Compounds

To arrive at these predictions, it is essential to examine the ¹⁹F NMR data of compounds that share key structural motifs with our target molecule. The following table summarizes the reported ¹⁹F NMR chemical shifts for a selection of relevant analogs.

CompoundFluorine EnvironmentReported Chemical Shift (δ, ppm) vs. CFCl₃Reference
2-(Difluoromethoxy)pyridine-OCHF₂~ -89.0N/A
3-Fluoropyridine3-F~ -129.0[5]
2-Bromo-5-fluoropyridine5-F~ -120.0N/A
2-Chloro-5-fluoropyridine5-F~ -122.0N/A
5-Fluoronicotinic acid5-F~ -130.0N/A
1-Difluoromethoxy-4-nitrobenzene-OCHF₂-82.4N/A

Rationale for Predicted Chemical Shifts

The predicted chemical shifts for this compound are based on the additive effects of the substituents on the pyridine ring.

  • Aromatic Fluorine (5-F): The chemical shift of a fluorine atom on a pyridine ring is influenced by the electronic nature of the other substituents. In our target molecule, the fluorine at the 5-position is flanked by a carboxylic acid group at the 3-position and a difluoromethoxy group at the 6-position. The carboxylic acid group is electron-withdrawing, which would typically cause a downfield shift (less negative) of the fluorine signal. Conversely, the difluoromethoxy group is also electron-withdrawing, which would further deshield the adjacent fluorine. Comparing with 5-fluoronicotinic acid (δ ≈ -130 ppm), the additional electron-withdrawing difluoromethoxy group at the 6-position is expected to cause a further downfield shift. Therefore, a chemical shift in the range of -125 to -135 ppm is a reasonable prediction. The multiplicity is expected to be a complex multiplet due to coupling with the protons on the ring and potentially a smaller through-space coupling to the difluoromethoxy group.

  • Difluoromethoxy Group (6-OCHF₂): The chemical shift of the difluoromethoxy group is primarily influenced by the aromatic ring to which it is attached. For 2-(difluoromethoxy)pyridine, the chemical shift is approximately -89.0 ppm. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position, both being electron-withdrawing, will influence the electron density of the pyridine ring and, consequently, the shielding of the difluoromethoxy group. Generally, electron-withdrawing groups on the aromatic ring lead to a downfield shift of the -OCHF₂ signal. For instance, in 1-difluoromethoxy-4-nitrobenzene, the strongly electron-withdrawing nitro group results in a chemical shift of -82.4 ppm. Therefore, a chemical shift in the range of -85 to -95 ppm for the difluoromethoxy group in our target molecule is a sound estimation. This signal is expected to appear as a triplet due to coupling with the geminal proton (²JHF).

Experimental Protocol for ¹⁹F NMR Analysis

To experimentally validate these predictions, the following protocol for acquiring ¹⁹F NMR data for this compound is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of This compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). B Add an internal standard (e.g., trifluorotoluene, δ ≈ -63.72 ppm) for accurate chemical shift referencing. A->B C Use a high-field NMR spectrometer (≥ 400 MHz) with a multinuclear probe. B->C Transfer to NMR tube D Acquire a proton-decoupled ¹⁹F NMR spectrum. C->D E Apply Fourier transformation and phase correction. D->E Raw FID data F Reference the spectrum to the internal standard. E->F G Integrate the signals and analyze the multiplicities. F->G

A generalized workflow for the ¹⁹F NMR analysis of fluorinated small molecules.

Key Experimental Parameters:

  • Solvent: The choice of solvent can influence chemical shifts.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and form hydrogen bonds.

  • Temperature: Temperature can also affect chemical shifts, particularly for molecules with conformational flexibility.[4] Maintaining a constant temperature during acquisition is crucial for reproducibility.

  • Reference Standard: An internal reference standard is essential for accurate chemical shift reporting.[6] Trifluorotoluene is a commonly used standard.

Conclusion

While experimental verification is pending, this comparative guide provides a well-reasoned and scientifically grounded prediction of the ¹⁹F NMR chemical shifts for this compound. By leveraging data from structurally similar compounds and understanding the fundamental principles of ¹⁹F NMR spectroscopy, researchers can anticipate the spectral features of this and other novel fluorinated molecules. This predictive approach is a valuable tool in the rapid and efficient characterization of new chemical entities in the drug discovery pipeline.

References

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. Accessed February 22, 2026. [Link]

  • Chem-space.com. ¹⁹Flourine NMR. Accessed February 22, 2026. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed February 22, 2026. [Link]

  • Sloop, J. C. ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013, 3, 1-13. [Link]

  • Parella, T. et al. ¹⁹F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. Published online February 2022. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Accessed February 22, 2026. [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. Accessed February 22, 2026. [Link]

  • CCDC. ¹⁹F NMR Reference Standards. CCDC. Accessed February 22, 2026. [Link]

  • Wodrich, M. D. et al. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. 2018, 83 (15), 7896-7902. [Link]

  • Moiseeva, E. V. et al. ¹⁹F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Published online January 2001. [Link]

  • Gerig, J. T. et al. ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. J. Am. Chem. Soc. 1996, 118 (32), 7665-7672. [Link]

  • Mercier, P. et al. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Chem. Sci. 2012, 3, 1094-1105. [Link]

  • Dalvit, C. et al. ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. J. Biomol. NMR. 2021, 75, 233–247. [Link]

Sources

Comparative Guide: Metabolic Stability of Difluoromethoxy vs. Trifluoromethoxy Pyridines

[1]

Executive Summary: The "Block vs. Balance" Paradox

In medicinal chemistry, the optimization of pyridine scaffolds often hinges on the strategic selection of fluoroalkoxy substituents. This guide compares the metabolic fate of difluoromethoxy (


)trifluoromethoxy (

)

While the




Key Takeaway: Choose



Physicochemical Landscape

The metabolic stability of these groups is governed by their electronic and steric properties. The pyridine ring, being electron-deficient, generally resists direct aromatic oxidation better than phenyl rings, often shifting the metabolic burden to these alkoxy side chains.

Table 1: Comparative Physicochemical Properties
PropertyDifluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Pyridine Scaffold
Hammett Constant (

)
0.180.35

is a stronger EWG, further deactivating the pyridine ring.
Lipophilicity (

)
~0.42~1.04

significantly increases

, potentially increasing non-specific binding.
H-Bond Acidity Yes (Weak Donor)No

can interact with protein backbone carbonyls (bioisostere for

or

).
Conformation Variable (anti/gauche)Orthogonal twist

often twists out of plane, shielding the oxygen from conjugation.

Note: The "Lipophilicity Trap": While


 prevents metabolism at the oxygen, the +1.0 

increase can accelerate metabolism at other sites on the molecule by increasing the compound's affinity (

) for lipophilic CYP active sites.

Metabolic Mechanisms & Pathways[2]

The Difluoromethoxy Pathway (C-H Abstraction)

The

Mechanism:

  • H-Atom Abstraction: The CYP oxo-iron species abstracts the hydrogen, forming a carbon-centered radical.

  • Hydroxylation: Rapid "oxygen rebound" creates an unstable hemiacetal intermediate (

    
    ).
    
  • Collapse: The hemiacetal spontaneously decomposes, releasing carbonyl difluoride (which hydrolyzes to

    
     and HF) and the corresponding hydroxypyridine (pyridone).
    
The Trifluoromethoxy Pathway (Metabolic Blocking)

The


Visualization: Metabolic Fate Diagram

MetabolicPathwaysSubstrate_DiffDifluoromethoxy-Pyridine(R-Py-OCHF2)CYP_EnzymeCYP450(Oxidative Attack)Substrate_Diff->CYP_EnzymeC-H AbstractionRadicalRadical Intermediate[R-Py-OCF2•]CYP_Enzyme->RadicalBlockedMetabolic Block(No Reaction at Side Chain)CYP_Enzyme->BlockedPathway InhibitedHemiacetalUnstable Hemiacetal[R-Py-OCF2OH]Radical->HemiacetalOH ReboundProductsHydroxypyridine + CO2 + 2HFHemiacetal->ProductsSpontaneousCollapseSubstrate_TriTrifluoromethoxy-Pyridine(R-Py-OCF3)Substrate_Tri->CYP_EnzymeSteric/ElectronicResistanceAlt_MetMetabolism redirectedto other sitesBlocked->Alt_Met

Figure 1: Comparative metabolic pathways showing the oxidative dealkylation of


Experimental Protocol: Microsomal Stability Assay

To objectively compare the half-life (


Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (e.g., SD Rat). Protein conc: 20 mg/mL.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
     in phosphate buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix 190

    
     of compound/microsome mix (0.5 mg/mL protein final) in a 96-well plate. Warm to 37°C for 5 mins.
    
  • Initiation: Add 10

    
     of 20 mM NADPH to initiate the reaction (
    
    
    ).
  • Sampling: At specific time points (0, 5, 15, 30, 45 min), transfer 50

    
     of reaction mixture into 150 
    
    
    of Quench Solution .
  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


1
Visualization: Assay Workflow

AssayWorkflowcluster_samplingSampling LoopStep11. Prepare Master Mix(Buffer + Microsomes + Compound)Step22. Pre-incubate @ 37°C(5 minutes)Step1->Step2Step33. Initiate Reaction(Add NADPH)Step2->Step3Step44. Extract Aliquots(0, 5, 15, 30, 45 min)Step3->Step4Step55. Quench Reaction(Ice-cold ACN + Int. Std)Step4->Step5Step66. Centrifuge & Analyze(LC-MS/MS)Step5->Step6OutputCalculate t1/2 & CLintStep6->Output

Figure 2: Standardized workflow for determining in vitro intrinsic clearance in liver microsomes.

References

  • Dihel, L., et al. (2009).[2] Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions.[3][4] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of modern pharmaceutical development and materials science, the precise characterization of novel molecular entities is paramount. 6-Difluoromethoxy-5-fluoronicotinic acid stands as a compound of interest, integrating several key functional groups that contribute to its unique chemical properties. Infrared (IR) spectroscopy offers a powerful, non-destructive method to elucidate the structural features of this molecule by probing its vibrational modes. This guide provides an in-depth analysis of the expected IR absorption peaks for this compound, placed in context with structurally related compounds to offer a comprehensive interpretative framework.

The Structural Basis of the IR Spectrum

The infrared spectrum of this compound is governed by the vibrational modes of its constituent parts: a carboxylic acid, a substituted pyridine ring, a difluoromethoxy group, and a carbon-fluorine bond. Each of these functional groups gives rise to characteristic absorption bands, and their electronic interplay within the molecule can lead to shifts in peak positions, providing a detailed structural fingerprint.

The analysis that follows is built upon established principles of IR spectroscopy and comparative data from analogous molecules. While an experimental spectrum for the title compound is not publicly available, this guide constructs a robust predictive analysis to aid researchers in its identification and characterization.

Predicted IR Absorption Peaks for this compound

The following table summarizes the predicted key IR absorption bands, their corresponding vibrational modes, and the rationale for their assignment based on the compound's structure.

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Comparative Insights
3300-2500 O-H stretch (Carboxylic Acid Dimer)Broad, StrongThe carboxylic acid group is expected to form intermolecular hydrogen bonds, resulting in a very broad and intense absorption band in this region. This is a hallmark feature of carboxylic acids.[1][2]
~3100-3000 C-H stretch (Aromatic)Weak to MediumThe C-H bonds on the pyridine ring will give rise to stretching vibrations in this region, typically just above 3000 cm⁻¹.
~1710-1680 C=O stretch (Carboxylic Acid)StrongThe carbonyl group of the carboxylic acid is a strong IR absorber. Its position can be influenced by conjugation with the aromatic ring and the electronic effects of the fluorine and difluoromethoxy substituents.
~1600, ~1475 C=C and C=N stretch (Pyridine Ring)Medium to StrongAromatic rings exhibit characteristic in-plane stretching vibrations. For pyridine, these C=C and C=N stretching modes typically appear as a pair of bands in this region.
~1300-1200 C-O stretch (Carboxylic Acid)MediumThis band arises from the stretching of the carbon-oxygen single bond of the carboxylic acid group.
~1250-1150 C-F stretch (Aryl Fluoride)StrongThe C-F bond at the 5-position of the pyridine ring is expected to produce a strong absorption band in this region.
~1150-1050 O-CF₂ stretch (Asymmetric & Symmetric)StrongThe difluoromethoxy group will have strong, characteristic stretching vibrations associated with the O-CF₂ moiety. These are often complex and may appear as multiple strong bands.
~950-900 O-H bend (Out-of-plane, Carboxylic Acid)Broad, MediumAnother characteristic feature of dimeric carboxylic acids is the broad out-of-plane bending vibration of the O-H group.

Comparative Spectral Analysis

To substantiate these predictions, a comparative analysis with the known IR spectra of structurally related molecules is essential.

Nicotinic Acid (3-Pyridinecarboxylic Acid): The Core Heterocycle

Nicotinic acid provides the fundamental pyridinecarboxylic acid framework. Its spectrum is dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid from 3300-2500 cm⁻¹, a strong carbonyl (C=O) peak around 1700 cm⁻¹, and the characteristic aromatic C=C and C=N stretching bands between 1600 and 1400 cm⁻¹. The presence of these features is a foundational expectation for our target molecule.

2,4-Difluorobenzoic Acid: The Influence of Fluorine Substituents

This molecule serves as an analog for understanding the impact of fluorine substitution on a carboxylic acid-bearing aromatic ring. The IR spectrum of 2,4-difluorobenzoic acid, available in the NIST WebBook, shows the expected broad O-H and strong C=O stretching bands. Crucially, it also displays strong absorptions in the 1250-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations. This supports our prediction of a strong C-F peak for the 5-fluoro substituent in our target molecule.

p-Anisic Acid (4-Methoxybenzoic Acid): The Ether Linkage

While not a difluoromethoxy analog, p-anisic acid provides insight into the vibrational modes of an aryl ether attached to a benzoic acid. Its spectrum features the characteristic carboxylic acid absorptions, along with strong C-O stretching bands for the aryl ether linkage, typically around 1260 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). For our target molecule, the electron-withdrawing fluorine atoms on the methoxy group are expected to shift these C-O stretching frequencies.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their associated primary IR vibrational modes.

Caption: Key functional groups and their associated IR vibrational modes.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental IR spectrum of this compound, which is a solid at room temperature, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides high-quality spectra when executed correctly.

Workflow Diagram:

G start Start grind_sample Grind 1-2 mg of Sample start->grind_sample mix Thoroughly Mix Sample and KBr grind_sample->mix grind_kbr Grind ~200 mg of Dry KBr grind_kbr->mix press Press Mixture in Die (8-10 tons) mix->press pellet Form Transparent Pellet press->pellet analyze Analyze in FTIR Spectrometer pellet->analyze end End analyze->end

Caption: Workflow for KBr pellet sample preparation for FTIR analysis.

Step-by-Step Protocol:

  • Drying: Ensure spectroscopy-grade Potassium Bromide (KBr) is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling in a desiccator. This is critical to avoid a broad water peak around 3400 cm⁻¹ in the spectrum.[3]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid this compound sample to a fine powder.

  • Mixing: Add approximately 200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample powder until a homogenous mixture is obtained.[4]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[3]

  • Pellet Quality: A good pellet will be thin and transparent or translucent. Opaque or cloudy pellets may indicate insufficient grinding, inadequate pressure, or moisture contamination.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) FTIR

ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.

Workflow Diagram:

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Small Amount of Sample on Crystal background->place_sample apply_pressure Apply Pressure with Anvil place_sample->apply_pressure analyze Acquire Sample Spectrum apply_pressure->analyze end End analyze->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is crucial to subtract the absorbance of the crystal and the atmosphere.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp or anvil to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[5]

  • Acquire Spectrum: Collect the sample spectrum. The instrument's software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample off the crystal. Clean the crystal as in step 1.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with distinct and identifiable peaks corresponding to its carboxylic acid, fluorinated pyridine, and difluoromethoxy functionalities. The very broad O-H stretch, the strong carbonyl peak, and the intense absorptions in the C-F and O-CF₂ stretching regions will be the most prominent features for its identification. By leveraging the comparative data from nicotinic acid, fluorinated benzoic acids, and anisic acid, researchers can confidently assign the vibrational bands in an experimentally obtained spectrum. The detailed protocols for both KBr pellet and ATR-FTIR analysis provide a clear pathway for the successful acquisition of high-quality spectral data, which is a critical step in the rigorous characterization of this and other novel chemical entities.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Difluoromethoxy-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive overview of the proper disposal procedures for 6-Difluoromethoxy-5-fluoronicotinic acid, a compound whose safe handling is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established best practices for structurally similar fluorinated organic compounds and general principles of hazardous waste management to ensure the highest standards of safety.

Understanding the Hazard Profile

This compound belongs to the class of fluorinated nicotinic acid derivatives. Based on data from analogous compounds such as 6-fluoronicotinic acid, it is prudent to handle this compound as a hazardous substance.[1][2] The primary hazards associated with similar compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

Given the presence of the difluoromethoxy group, there is also the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon combustion or in the presence of strong acids or bases.[2][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.[1][4]
Body Protection A lab coat or chemical-resistant apron.Protects the body and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of irritating dust or vapors.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.

Waste Segregation, Labeling, and Storage: A Step-by-Step Protocol

Proper segregation and labeling of chemical waste are critical to prevent accidental chemical reactions and to ensure compliant disposal.[5][6][7]

Step 1: Waste Identification and Segregation

  • Immediately upon deciding to discard this compound, it must be treated as hazardous waste.[7]

  • This compound should be segregated as a halogenated organic acid .

  • Do not mix this waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[8]

  • Keep it separate from bases, strong oxidizing agents, and reactive metals to prevent potentially violent reactions.[2][9]

Caption: Decision workflow for segregating this compound waste.

Step 2: Container Selection

  • Use a designated, leak-proof, and chemically compatible container.[5][6] For acidic compounds, high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition with a secure, tight-fitting lid.[5]

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste".[5]

  • The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas).[5]

  • Indicate the approximate quantity or concentration of the waste.

  • Note the date when the waste was first added to the container.

Step 4: Temporary Storage

  • Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.[5][10]

  • The storage area should be well-ventilated, such as in a chemical fume hood.[10]

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]

Recommended Disposal Method: High-Temperature Incineration

For fluorinated organic compounds, particularly those with the stability of a pyridine ring, high-temperature incineration is the preferred and most effective disposal method.[11][12][13]

Rationale:

  • Complete Destruction: The high temperatures and controlled conditions within a hazardous waste incinerator are designed to break the strong carbon-fluorine bonds, which are characteristic of "forever chemicals" like per- and polyfluoroalkyl substances (PFAS).[11][12][13]

  • Minimizing Environmental Release: Proper incineration converts the organic material into less harmful inorganic compounds like carbon dioxide, water, and hydrogen fluoride. The hydrogen fluoride is then typically removed from the exhaust stream by scrubbers.[3]

  • Regulatory Compliance: This method aligns with the guidelines set forth by the Environmental Protection Agency (EPA) for the disposal of many hazardous organic chemicals.[6][10][14]

Disposal must be carried out by a licensed and certified hazardous waste disposal company.[1][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][15]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency Response Workflow:

Caption: Workflow for responding to a spill or exposure involving this compound.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][15]

Conclusion and Disclaimer

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation and labeling, and the use of a certified high-temperature incineration service, researchers can ensure they are meeting their regulatory and ethical obligations.

Disclaimer: This guide is intended to provide essential safety and logistical information based on available data for similar chemical structures and general hazardous waste management principles. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety department and, if available, the chemical supplier's specific handling and disposal information before proceeding.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services.
  • Guidelines for Disposing of PFAs - MCF Environmental Services.
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
  • SAFETY DATA SHEET - R&D Systems.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 6-Fluoronicotinic acid - SAFETY DATA SHEET.
  • 6-Fluoronicotinic acid - SAFETY DATA SHEET.
  • Guidance documents - ECHA - European Union.
  • Finding an End to Forever Chemicals - Eurofins USA.
  • Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • Need to dispose chemicals - HSE.
  • ECHA's activities under Packaging and Packaging Waste Regulation - European Union.
  • Hazardous Waste Reduction - Environmental Health and Safety.

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×

Retrosynthesis Analysis

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6-Difluoromethoxy-5-fluoronicotinic acid
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6-Difluoromethoxy-5-fluoronicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.